N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-nitrobenzenesulfonamide
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Overview
Description
N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-nitrobenzenesulfonamide is a complex organic compound that features a combination of fluorophenyl, thiazole, and nitrobenzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a halogenated ketone and a thiourea derivative under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the thiazole intermediate.
Attachment of the Nitrobenzenesulfonamide Group: The final step involves the sulfonation of the intermediate compound with a nitrobenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Coupling Reactions: Boronic acids and palladium catalysts in the presence of a base.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted sulfonamides.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-nitrobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is studied for its interactions with biological macromolecules, including enzymes and receptors.
Material Science: It is explored for its use in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group may play a role in redox reactions, while the thiazole and fluorophenyl groups contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-fluorophenyl)-N’-(2-thiazolyl)urea: Similar in structure but contains a urea linkage instead of a sulfonamide group.
N-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethylamine: Lacks the nitrobenzenesulfonamide group, making it less complex.
Uniqueness
N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-nitrobenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S2/c1-12-17(27-18(21-12)13-4-2-5-14(19)10-13)8-9-20-28(25,26)16-7-3-6-15(11-16)22(23)24/h2-7,10-11,20H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYPSQHNBSYXKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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